1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester
Brand Name: Vulcanchem
CAS No.: 154825-95-3
VCID: VC0169460
InChI: InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3/i1D3,2D3
SMILES: CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC
Molecular Formula: C33H37NO3
Molecular Weight: 501.7

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester

CAS No.: 154825-95-3

Cat. No.: VC0169460

Molecular Formula: C33H37NO3

Molecular Weight: 501.7

* For research use only. Not for human or veterinary use.

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester - 154825-95-3

Specification

CAS No. 154825-95-3
Molecular Formula C33H37NO3
Molecular Weight 501.7
IUPAC Name methyl 3,3,3-trideuterio-2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-(trideuteriomethyl)propanoate
Standard InChI InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3/i1D3,2D3
Standard InChI Key DKWKEPIGDFDPRT-WFGJKAKNSA-N
SMILES CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC

Introduction

Chemical Identity and Structural Overview

Molecular Formula and Weight

The molecular formula of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is C33H31D6NO3C_{33}H_{31}D_6NO_3, with a molecular weight of 501.69 g/mol . This formula reflects the incorporation of six deuterium atoms, which distinguish it from its non-labeled counterpart.

Structural Characteristics

The compound features a methyl ester functional group attached to a complex aromatic backbone derived from fexofenadine. The replacement of hydrogen atoms with deuterium enhances its stability and makes it suitable for isotope-based studies. Its structure can be represented using the canonical SMILES notation: CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC .

Physical Properties

The physical properties of the compound include:

  • Appearance: Yellow oil .

  • Density: Approximately 1.1 ± 0.1 g/cm³.

  • Boiling Point: 659.3 ± 55.0 °C at 760 mmHg.

  • Flash Point: 352.6 ± 31.5 °C.

These characteristics are indicative of its stability under standard laboratory conditions.

Synthesis and Chemical Reactions

Synthetic Pathway

The synthesis of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves three primary steps: dehydroxylation, dehydrogenation, and esterification.

Dehydroxylation

This step entails the removal of hydroxyl groups from the parent compound, fexofenadine, using specific reagents under controlled conditions.

Dehydrogenation

Deuterium atoms replace hydrogen atoms in this step, utilizing deuterated reagents and catalysts to achieve isotopic labeling.

Esterification

Finally, the carboxylic acid group is converted into a methyl ester through reaction with methanol or similar agents under acidic or catalytic conditions.

Chemical Reactions

The compound exhibits several notable chemical reactions:

  • Oxidation: Conversion into ketones or aldehydes using oxidizing agents like potassium permanganate.

  • Reduction: Transformation of the ester group back into alcohols using reducing agents such as lithium aluminum hydride.

  • Substitution: Replacement of deuterium atoms with other substituents under specific conditions.

These reactions are pivotal for modifying the compound for diverse research applications.

Applications in Scientific Research

Analytical Chemistry

As a stable isotope-labeled compound, it serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . Its isotopic labeling facilitates precise quantitative analysis by minimizing background interference.

Pharmacokinetics

The compound is instrumental in studying the metabolic pathways and bioavailability of fexofenadine derivatives . It provides insights into drug absorption, distribution, metabolism, and excretion.

Drug Development

By elucidating the structure-activity relationship of fexofenadine derivatives, this compound aids in the design of novel antihistamines with improved efficacy and safety profiles.

Environmental Studies

Its isotopic labeling allows researchers to trace the environmental fate of fexofenadine metabolites in air, water, soil, and sediment samples .

Mechanism of Action

Antihistamine Activity

Similar to its parent compound fexofenadine, this derivative acts as a selective peripheral H1-antagonist . By blocking H1 histamine receptors on mast cells and basophils, it prevents histamine release and mitigates allergic symptoms such as sneezing, itching, and nasal congestion.

Comparative Analysis with Related Compounds

Fexofenadine

Fexofenadine is the parent molecule from which this derivative is synthesized. While both share antihistamine properties, the labeled version offers superior stability for analytical purposes .

Loratadine and Terfenadine

These antihistamines exhibit similar mechanisms but differ structurally from fexofenadine derivatives like this compound. Their comparative efficacy highlights the unique advantages offered by isotopic labeling.

Data Tables

Table 1: Pharmacokinetic Parameters

ParameterValue
Cmax456.7 ng/mL
AUC2663.5 ng·h/mL
Tmax1.06 h
Half-lifeNot specified

This table summarizes key pharmacokinetic metrics that underscore its potential for therapeutic application.

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